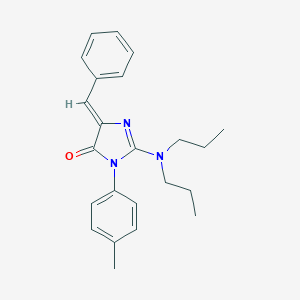

5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one, also known as DPI, is a chemical compound that has been widely studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play crucial roles in many cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one exerts its inhibitory effects on PKC by binding to the enzyme's regulatory domain, thereby preventing its activation by diacylglycerol (DAG) and other activators. This leads to a decrease in PKC activity and downstream signaling pathways, resulting in the inhibition of cell growth and survival. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a key role in programmed cell death.

Biochemical and Physiological Effects:

In addition to its anticancer effects, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to have other biochemical and physiological effects. For example, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit the release of inflammatory cytokines from macrophages, suggesting that it may have anti-inflammatory properties. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has also been shown to inhibit the activity of other enzymes, such as protein kinase A (PKA) and protein kinase G (PKG), suggesting that it may have broader applications beyond PKC inhibition.

Advantages and Limitations for Lab Experiments

One advantage of using 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one in lab experiments is its high potency and specificity for PKC inhibition. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide, and it has a relatively low toxicity profile. However, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has some limitations, such as its poor solubility in water and its tendency to form aggregates in solution. These limitations can be overcome by using appropriate solvents and formulations, such as DMSO or ethanol.

Future Directions

There are several future directions for research on 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one and its potential applications. One area of interest is the development of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one's effects on other signaling pathways and cellular processes, such as the regulation of autophagy and DNA repair. Finally, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases, warrants further investigation.

Synthesis Methods

The synthesis of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one involves several steps, starting with the condensation of 4-methylbenzaldehyde and dipropylamine to form the Schiff base intermediate. The Schiff base is then reacted with benzaldehyde in the presence of acetic anhydride to form the imidazolone ring system. Finally, the resulting compound is treated with benzyl chloride to introduce the benzylidene group. The overall yield of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one synthesis is around 50%, and the compound can be purified by recrystallization from ethanol.

Scientific Research Applications

5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. PKC plays a critical role in the regulation of cell growth and survival, and its overexpression has been linked to the development and progression of many types of cancer. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential as an anticancer agent.

properties

Molecular Formula |

C23H27N3O |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

(5Z)-5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)imidazol-4-one |

InChI |

InChI=1S/C23H27N3O/c1-4-15-25(16-5-2)23-24-21(17-19-9-7-6-8-10-19)22(27)26(23)20-13-11-18(3)12-14-20/h6-14,17H,4-5,15-16H2,1-3H3/b21-17- |

InChI Key |

HSASMCJLGXZVAX-FXBPSFAMSA-N |

Isomeric SMILES |

CCCN(CCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |

SMILES |

CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |

Canonical SMILES |

CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)

![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)

![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)

![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)

![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)

![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)

![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)

![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)

![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)

![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)

![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)

![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)

![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)

![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)